molecular formula C16H14BrN3O2S B430933 4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B430933
M. Wt: 392.3g/mol
InChI Key: DYHZMZSKDGVINI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic or basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Substituted triazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can bind to metal ions or form hydrogen bonds with biological molecules, affecting their stability and activity. The bromophenyl and dimethoxyphenyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of bromine.

    4-(4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a fluorine atom instead of bromine.

    4-(4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or a methyl group, which can affect the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.3g/mol

IUPAC Name

4-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14BrN3O2S/c1-21-13-8-3-10(9-14(13)22-2)15-18-19-16(23)20(15)12-6-4-11(17)5-7-12/h3-9H,1-2H3,(H,19,23)

InChI Key

DYHZMZSKDGVINI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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